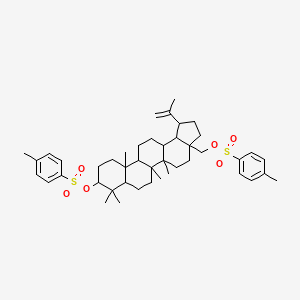

Betulin ditosylate

Description

Properties

IUPAC Name |

[5a,5b,8,8,11a-pentamethyl-9-(4-methylphenyl)sulfonyloxy-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62O6S2/c1-29(2)34-20-25-44(28-49-51(45,46)32-14-10-30(3)11-15-32)27-26-42(8)35(39(34)44)18-19-37-41(7)23-22-38(40(5,6)36(41)21-24-43(37,42)9)50-52(47,48)33-16-12-31(4)13-17-33/h10-17,34-39H,1,18-28H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIBIENYUPMCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(C2C4CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C)OS(=O)(=O)C7=CC=C(C=C7)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Betulin Ditosylate: A Guide for Researchers

Disclaimer: Direct, in-depth research on the specific mechanism of action of Betulin ditosylate is limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the extensively studied parent compound, betulin, and its other derivatives, such as betulinic acid. The information presented herein should serve as a foundational resource for initiating further investigation into this compound.

This compound, a derivative of the naturally occurring pentacyclic triterpene betulin, is recognized for its enhanced solubility and reactivity due to its sulfonate groups, making it a compound of interest in pharmaceutical development, particularly in oncology and inflammatory diseases.[1] While its precise molecular interactions are yet to be fully elucidated, the biological activities of its parent compound, betulin, and related derivatives offer significant insights into its potential mechanisms of action.

Core Anti-Cancer Mechanisms of Betulin and Its Derivatives

The primary anti-cancer effects of betulin and its derivatives revolve around the induction of apoptosis, or programmed cell death, in cancer cells, while exhibiting lower toxicity towards normal cells.[2][3] This selective cytotoxicity is a hallmark of their therapeutic potential. The induction of apoptosis is a multi-faceted process involving several key signaling pathways.

Induction of Apoptosis via Caspase Cascade Activation

A central mechanism by which betulin and its derivatives exert their anti-cancer effects is through the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[2] Studies on betulin acid ester derivatives have shown their ability to induce apoptosis by activating caspase-3/7.[2] Betulinic acid has been observed to trigger apoptosis in neuroblastoma cells, characterized by morphological changes and DNA fragmentation. Furthermore, in leukemia cells, betulinic acid-induced apoptosis involves caspases but appears to be independent of death receptors, suggesting a direct effect on mitochondria.

Table 1: Quantitative Data on the Anti-Proliferative Activity of Betulin and Its Derivatives

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Betulin | MCF-7 (Breast Cancer) | Proliferation Assay | 25.81% inhibition at 10 µM | |

| Betulin | Bcap-37 (Breast Cancer) | Proliferation Assay | 53.2% inhibition at 20 µM | |

| Betulin | SK-N-AS (Neuroblastoma) | Anti-proliferative Assay | Most sensitive cell line tested | |

| Betulin | HT-29 (Colon Carcinoma) | Anti-proliferative Assay | Most sensitive cell line tested | |

| Betulinic Acid | Neuroblastoma Cell Lines | Apoptosis Induction | ED50 = 14-17 µg/ml | |

| Betulin Acid Ester Derivatives | MV4-11, A549, PC-3, MCF-7 | MTT and SRB Assays | IC50 values between 2 and 5 µM |

Key Signaling Pathways Modulated by Betulin and Its Derivatives

The pro-apoptotic and anti-proliferative effects of betulin and its derivatives are orchestrated through the modulation of several critical intracellular signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival. Betulin has been shown to inhibit the mTOR signaling pathway in human osteosarcoma cell lines. This inhibition leads to the induction of autophagy, a cellular self-digestion process, which in turn promotes apoptosis.

Caption: Betulin-mediated inhibition of the mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Betulin has been suggested to exert an inhibitory effect on MAPK proteins, preventing the hyperphosphorylation of ERK, JNK, and p38 in response to stress factors in colorectal cancer models.

DJ-1/Akt/Nrf2 Signaling Pathway

In the context of neuroprotection, betulin has been identified as a potent agonist of the DJ-1 protein. Upregulation of DJ-1 by betulin activates the Akt and Nrf2 pathways. This activation leads to the expression of anti-oxidative enzymes and anti-apoptotic proteins, thereby reducing oxidative injury and neuronal apoptosis.

Caption: Neuroprotective signaling cascade initiated by Betulin.

Experimental Protocols

In Vitro Anti-Proliferative and Apoptosis Assays

1. Cell Culture:

-

Human cancer cell lines (e.g., MCF-7, A549, PC-3, MV4-11) and normal cell lines (e.g., BALB/3T3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. MTT and SRB Assays for Cytotoxicity:

-

Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

For the MTT assay, MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured to determine cell viability.

-

For the SRB assay, cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized. Absorbance is measured.

3. Apoptosis Detection by Annexin V/Propidium Iodide Staining:

-

Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.

4. Caspase Activity Assay:

-

Caspase-3/7 activity can be measured using a luminescent or fluorescent substrate-based assay according to the manufacturer's instructions.

Caption: General workflow for in vitro anti-cancer screening.

In Vivo Experimental Design

Overcoming the poor water solubility of betulin is a critical challenge in in vivo studies. A promising method involves dissolving betulin in ethanol, introducing this solution into an acylglycerol carrier like olive oil, and then evaporating the ethanol. This formulation can then be administered per os to animal models.

1. Formulation Preparation:

-

Dissolve betulin in ethanol.

-

Mix the ethanolic solution with olive oil.

-

Evaporate the ethanol under controlled conditions.

2. Animal Studies:

-

Utilize appropriate animal models (e.g., NMRI mice with Ehrlich adenocarcinoma tumors).

-

Administer the betulin formulation orally.

-

Monitor tumor growth and animal well-being.

-

At the end of the study, collect tissues for analysis of betulin distribution and pharmacodynamic markers.

Future Directions

The enhanced solubility and reactivity of this compound suggest it may have improved bioavailability and potentially novel or enhanced biological activities compared to its parent compound. Future research should focus on:

-

Directly investigating the mechanism of action of this compound on various cancer cell lines.

-

Identifying its specific molecular targets using techniques such as proteomics and transcriptomics.

-

Evaluating its efficacy and safety in preclinical animal models of cancer and inflammatory diseases.

-

Conducting comparative studies with betulin and betulinic acid to understand the impact of the ditosylate modification.

By building upon the extensive knowledge of betulin and its derivatives, the scientific community can unlock the full therapeutic potential of this compound.

References

Betulin ditosylate chemical structure and properties

An In-depth Technical Guide to Betulin Ditosylate

Abstract

This compound, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of significant interest in medicinal chemistry and materials science. The addition of two tosylate groups to the betulin backbone at positions C3 and C28 enhances its reactivity and modifies its solubility profile, making it a versatile intermediate for the synthesis of novel bioactive molecules.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological context of this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols and visual diagrams of relevant pathways and workflows to facilitate further research and application.

Chemical Structure and Identification

This compound is systematically known as (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate.[2][3] The core structure is the lupane-type triterpenoid skeleton of betulin, with tosyl groups ester-linked to the primary and secondary hydroxyl functions at C28 and C3, respectively.

Chemical Structure:

Caption: 2D representation of the this compound molecule.

Physicochemical and Spectroscopic Properties

The introduction of tosylate moieties significantly alters the properties of the parent betulin molecule, influencing its solubility and reactivity. Key quantitative data are summarized below.

| Property | Value | Reference |

| Systematic Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate | [2][3] |

| Synonyms | Betulin 3,28-di-O-tosylate, (3β)-lup-20(29)-ene-3,28-diol, 3,28-bis(4-methylbenzenesulfonate) | |

| Molecular Formula | C₄₄H₆₂O₆S₂ | |

| Molecular Weight | 751.09 g/mol | |

| CAS Number | 77265-02-2 | |

| Appearance | White to off-white crystalline solid/powder | |

| Purity | ≥95% (by HPLC) | |

| Solubility | Chloroform (1 mg/ml), slightly soluble in DMF | |

| UV λmax | 225 nm | |

| Storage | -20°C or 2-8°C |

Spectroscopic Data:

-

¹H and ¹³C NMR: While specific spectral data for this compound is not widely published, spectra were recorded for its crystal structure determination. The spectra are expected to show characteristic signals for the tosyl groups (aromatic protons ~7.3-7.8 ppm, methyl protons ~2.4 ppm) in addition to the modified signals of the betulin backbone.

-

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonate groups (S=O stretching around 1350 cm⁻¹ and 1175 cm⁻¹) and C-O-S stretching, which are absent in the parent betulin molecule.

Synthesis and Purification

This compound is prepared via the tosylation of naturally occurring betulin, which is readily extracted from the bark of birch trees.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the tosylation of alcohols.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve betulin (1.0 eq) in anhydrous pyridine (10-15 mL per gram of betulin).

-

Cooling: Cool the resulting clear solution to 0°C in an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add cold water or crushed ice to quench the excess TsCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of pyridine).

-

Washing: Wash the combined organic layers sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

-

Crystallization: For further purification, single crystals can be grown from a hexanes/dichloromethane (15/1) solution by slow evaporation at ambient temperature.

Biological Activity and Mechanism of Action

While this compound is primarily utilized as a synthetic intermediate, its biological profile is an area of growing interest. Direct studies on its mechanism of action are limited; however, its activity can be contextualized by its parent compound, betulin. Betulin is known to be an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is crucial for lipid homeostasis.

SREBP Signaling Pathway (Inhibited by Betulin):

The SREBP pathway regulates the synthesis of cholesterol and fatty acids. Betulin prevents the maturation of SREBP, thereby reducing the expression of lipogenic genes. It is plausible that this compound may retain or modulate this activity.

Caption: The SREBP signaling pathway, a known target of the parent compound, betulin.

Betulin derivatives are widely investigated for anticancer and anti-inflammatory properties, suggesting that this compound could be a valuable scaffold for developing agents targeting these areas.

Experimental Methodologies

A structured workflow is essential for the synthesis, characterization, and evaluation of this compound and its subsequent derivatives.

General Experimental Workflow:

Caption: Standard workflow for synthesis and evaluation of this compound.

Protocol: Purity Analysis by HPLC

This method can be adapted from protocols used for betulin and its derivatives.

-

System: HPLC unit with a PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Methanol:Water (e.g., 87:13 v/v), potentially with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm or 225 nm.

-

Temperature: 30°C (column oven).

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., chloroform or mobile phase) and inject. Purity is determined by the peak area percentage.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This is a general protocol to screen for cytotoxic activity against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of more complex molecules. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the C3 and C28 positions. This allows for the creation of libraries of novel betulin derivatives for drug discovery programs. Its potential applications are diverse:

-

Pharmaceutical Development: As a scaffold for creating new anticancer, anti-inflammatory, and antiviral agents.

-

Materials Science: Explored for its potential in the development of biodegradable polymers and coatings.

-

Cosmetic Formulations: Used in skincare products for potential anti-aging and skin health benefits.

Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound itself, as well as exploring its pharmacokinetic and pharmacodynamic profiles through in vivo studies.

References

An In-depth Technical Guide to the Synthesis of Betulin Ditosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Betulin ditosylate, a derivative of the naturally occurring triterpenoid, betulin. This document details the established synthetic pathway, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development. Betulin and its derivatives have garnered significant interest for their diverse pharmacological activities, and this compound serves as a key intermediate for further chemical modifications.

Core Synthesis Pathway: Tosylation of Betulin

The primary method for synthesizing this compound involves the tosylation of betulin's two hydroxyl groups at the C-3 and C-28 positions. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to enhance the reaction rate.

The reaction proceeds via a nucleophilic attack of the hydroxyl groups of betulin on the electrophilic sulfur atom of tosyl chloride, leading to the formation of tosylate esters and pyridinium hydrochloride as a byproduct. The primary hydroxyl group at the C-28 position is generally more reactive than the secondary hydroxyl group at the C-3 position.[1] However, with sufficient reaction time and an excess of the tosylating agent, the ditosylated product can be obtained.

Below is a diagram illustrating the synthesis pathway from betulin to this compound.

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following protocol is based on a documented laboratory procedure for the synthesis of this compound.[2]

Materials:

-

Betulin (1.00 g, 2.26 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.08 g, 5.67 mmol)

-

4-Dimethylaminopyridine (DMAP) (25 mg, 0.2 mmol)

-

Dry Pyridine (10 mL)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of betulin (1.00 g, 2.26 mmol, 1.00 equiv.) and 4-dimethylaminopyridine (DMAP; 25 mg, 0.2 mmol, 0.09 equiv.) in dry pyridine (10 mL), add tosyl chloride (1.08 g, 5.67 mmol, 2.50 equiv.) at ambient temperature.

-

Stir the resulting reaction mixture at ambient temperature for 72 hours.

-

After 72 hours, evaporate the pyridine under reduced pressure, ensuring the water bath temperature remains below 35 °C.

-

Directly transfer the resulting residue to a silica gel column for purification.

-

Elute the column with a mixture of ethyl acetate and hexanes (3:97 v/v).

-

Monitor the fractions by thin-layer chromatography (TLC) using an eluent of ethyl acetate/hexanes (1:5 v/v), where the desired product has an Rf value of 0.40.

-

Collect the fractions containing the pure product.

-

Crystallize the obtained colorless powder from a hexanes/dichloromethane (15:1) solution by slow evaporation at ambient temperature to yield single crystals of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Betulin | 1.00 g (2.26 mmol) | [2] |

| p-Toluenesulfonyl chloride | 1.08 g (5.67 mmol) | [2] |

| 4-Dimethylaminopyridine | 25 mg (0.2 mmol) | [2] |

| Pyridine (solvent) | 10 mL | |

| Reaction Conditions | ||

| Temperature | Ambient | |

| Reaction Time | 72 hours | |

| Product Information | ||

| Systematic Name | (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate | |

| Molecular Formula | C44H62O6S2 | |

| Molecular Weight | 751.08 g/mol | |

| Yield and Purity | ||

| Yield (crystallized) | 0.25 g (15%) | |

| Note on other fractions | Contained a mixture of the ditosylate and mono-tosylated products (1.10 g) | |

| Physical Properties | ||

| Melting Point | 130 °C (decomposition) | |

| Specific Rotation [α]D20 | +24.2 (c = 0.40, CHCl3) | |

| Appearance | Colorless powder/single crystals |

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers can utilize this information for the production of this key intermediate for further derivatization and exploration of its biological activities. It is important to note that the reported yield is for the pure, crystallized product, and optimization of reaction and purification conditions may lead to improved overall yields. Standard laboratory safety procedures should be followed when handling all chemicals.

References

Navigating the Frontier of Triterpenoid Research: A Technical Guide to Betulin Ditosylate

For Researchers, Scientists, and Drug Development Professionals

The landscape of natural product chemistry is rich with compounds holding therapeutic promise. Among these, Betulin, a pentacyclic triterpene from birch bark, and its derivatives have garnered significant attention for their diverse biological activities. This technical guide focuses on a specific derivative, Betulin ditosylate, providing a comprehensive overview of its in vitro and in vivo studies. While research specifically on this compound is emerging, this document synthesizes the available data and provides context from studies on its parent compound, Betulin, to illuminate its potential mechanisms and applications.

Introduction to Betulin and its Derivatives

Betulin is a naturally abundant lupane-type triterpene that serves as a versatile scaffold for chemical modification.[1] Its derivatives are being explored for a range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[2][3] this compound, a synthetic derivative of Betulin, is characterized by the addition of two tosylate groups, which can alter its solubility and reactivity, potentially enhancing its biological efficacy.[4]

In Vitro Studies: Elucidating Cellular Mechanisms

Detailed in vitro studies are crucial for understanding the molecular interactions and cellular effects of a compound. While specific data for this compound is limited, the extensive research on Betulin provides a foundational understanding of the likely pathways that may be modulated.

Anticancer Activity

Betulin and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Studies on compounds structurally related to this compound suggest that its anticancer activity may stem from the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of In Vitro Anticancer Activity of Betulin Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Betulin | MV4-11 (Leukemia) | MTT | 18.16 µM | |

| Betulin Derivative 9 | PC-3 (Prostate) | SRB | 39.8 µM | |

| Betulin Derivative 10 | HCT116 (Colon) | SRB | 76.7 µM | |

| Betulin dipropionate | Ehrlich ascites carcinoma | Annexin V/PI | High proapoptotic effect |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Activity

The anti-inflammatory potential of Betulin derivatives has been investigated through their ability to modulate key inflammatory pathways.

A pyrazole-fused Betulin derivative (compound 9) has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and MCP-1, as well as enzymes like COX-2 and iNOS. This suggests that this compound may exert its anti-inflammatory effects through the inhibition of these critical mediators.

Signaling Pathway: Inhibition of Inflammatory Mediators

References

An In-depth Technical Guide to the Solubility and Stability of Betulin Ditosylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of betulin ditosylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for researchers. This includes detailed experimental protocols for determining solubility and stability, illustrative data tables, and diagrams of key processes to guide research and development efforts.

Introduction to this compound

Betulin, a pentacyclic triterpenoid derived from birch bark, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. This compound is a synthetically modified derivative of betulin where the hydroxyl groups at positions C3 and C28 are converted to tosylates. This modification can significantly alter the compound's physicochemical properties, including its solubility and stability, which are critical parameters for its formulation and therapeutic application. Understanding these properties is essential for advancing the preclinical and clinical development of this compound.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be inferred from the properties of the parent compound, betulin, which is known for its poor aqueous solubility[1]. The introduction of two tosylate groups is expected to increase its solubility in a range of organic solvents.

The following table presents a hypothetical summary of the solubility of this compound in various solvents at ambient temperature. This table is intended to serve as a template for researchers to populate with their own experimental data.

| Solvent | Solvent Class | Solubility (mg/mL) at 25°C | Observations |

| Water | Aqueous | < 0.1 | Practically insoluble |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 | Practically insoluble |

| Ethanol | Polar Protic | 5 - 10 | Sparingly soluble |

| Methanol | Polar Protic | 2 - 5 | Slightly soluble |

| Acetone | Polar Aprotic | 15 - 20 | Soluble |

| Dichloromethane (DCM) | Chlorinated | > 50 | Freely soluble |

| Chloroform | Chlorinated | > 50 | Freely soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very soluble |

| Ethyl Acetate | Ester | 10 - 15 | Soluble |

| Hexanes | Nonpolar | < 1 | Sparingly soluble |

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by a gravimetric or chromatographic analysis.

Materials:

-

This compound

-

A selection of solvents (as listed in the table above)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (vacuum oven, desiccator)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

-

Quantify the amount of dissolved this compound in the filtrate. This can be done by:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.[2]

-

Chromatographic Analysis (e.g., HPLC): Dilute the filtrate with a suitable mobile phase and analyze it using a validated HPLC method with a calibration curve.

-

-

Calculate the solubility in mg/mL or other appropriate units.

Stability of this compound

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] While this compound is supplied as a stable crystalline solid[5], its stability in solution is a key consideration for formulation and storage.

The following table provides a hypothetical stability profile of this compound in a solution (e.g., 1 mg/mL in an ethanol/water co-solvent system) under accelerated storage conditions. This table should be populated with experimental data from a formal stability study.

| Time Point | Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) | pH (if aqueous) |

| 0 | 40°C / 75% RH | Clear, colorless solution | 100.0 | < 0.1 | 6.8 |

| 1 Month | 40°C / 75% RH | Clear, colorless solution | 99.5 | 0.5 | 6.7 |

| 3 Months | 40°C / 75% RH | Clear, colorless solution | 98.2 | 1.8 | 6.5 |

| 6 Months | 40°C / 75% RH | Clear, slightly yellow solution | 96.5 | 3.5 | 6.3 |

A general protocol for conducting a stability study of this compound in solution, based on ICH guidelines, is as follows.

Materials:

-

This compound

-

Chosen solvent or formulation vehicle

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

-

pH meter

Procedure:

-

Prepare a solution of this compound at a known concentration in the desired solvent or formulation vehicle.

-

Dispense the solution into appropriate containers that are representative of the intended final packaging.

-

Place the containers in stability chambers under various conditions as recommended by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

For photostability testing, expose the solution to a defined light source.

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.

-

Analyze the samples for various stability-indicating parameters, including:

-

Appearance: Visual inspection for color change, precipitation, or clarity.

-

Assay: Quantification of the remaining this compound using a validated analytical method.

-

Degradation Products: Detection and quantification of any new peaks observed in the chromatogram.

-

pH: Measurement of the solution's pH if it is an aqueous-based formulation.

-

-

Compare the results to the initial time point (T=0) to assess the extent of degradation and determine the shelf-life.

Visualizations

The following diagram illustrates a general workflow for assessing the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing of this compound.

Tosylate groups are good leaving groups, and their degradation in the presence of nucleophiles (such as water or alcohols from the solvent) can occur via nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions. The following diagram illustrates a plausible hydrolytic degradation pathway for one of the tosylate groups on this compound.

References

Betulin Ditosylate: A Pivotal Intermediate in the Development of Novel Therapeutics

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, has emerged as a critical starting material in the synthesis of a diverse array of bioactive compounds. While direct therapeutic applications of this compound are not extensively documented, its enhanced solubility and reactivity make it an invaluable intermediate for developing novel drug candidates with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the therapeutic landscape stemming from this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways modulated by its derivatives.

Introduction

Betulin, readily available from the bark of birch trees, has long been recognized for its wide spectrum of biological activities. However, its poor solubility has limited its therapeutic development. This compound, synthesized from betulin, overcomes this limitation, serving as a versatile scaffold for chemical modifications.[1] This modification significantly enhances its utility in pharmaceutical research and development, particularly in the synthesis of compounds targeting inflammatory conditions and various cancers.[1]

Therapeutic Applications of this compound Derivatives

The primary therapeutic value of this compound lies in its role as a precursor to a multitude of bioactive molecules. Research has demonstrated that derivatives synthesized from this compound exhibit significant potential in several key therapeutic areas.

Anticancer Activity

Derivatives of betulin have shown promising anticancer properties across a range of cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of Betulin Derivatives

| Derivative Class | Cell Line | IC50 Value (µM) | Reference |

| Acyl derivatives | MV4-11 (Leukemia) | 3.16 | [2] |

| Indole-functionalized derivatives | MCF-7 (Breast Cancer) | Not specified, but showed sensitivity | [3][4] |

| Chloroacetyl derivatives | Various tumor cell lines | Up to ten times more cytotoxic than betulinic acid | |

| Fatty acid esters | HT-29 (Colon Cancer) | 6.85 µg/mL | |

| Fatty acid esters | MCF-7 (Breast Cancer) | 9.4 µg/mL | |

| Fatty acid esters | NCI-H460 (Lung Cancer) | 30.74 µM | |

| Betulinic acid | Melanoma cell lines | 2.21 - 15.94 | |

| Betulinic acid | MCF-7 (Breast Cancer) | 11.5 ± 1.8 |

Anti-inflammatory Activity

Betulin and its derivatives have demonstrated potent anti-inflammatory effects. These compounds can modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory mediators. One study found that certain betulin derivatives were more potent than dexamethasone in reducing IL-6 secretion. Another study showed that a pyrazole-fused betulin derivative suppressed the expression of IL-6, MCP-1, and COX-2.

Antiviral Activity

Several derivatives of betulin have been investigated for their antiviral properties. These compounds have shown activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and enteroviruses.

Table 2: Antiviral Activity of Betulin Derivatives

| Derivative | Virus | EC50 Value (µM) | Reference |

| Acyl derivative | Enterovirus E | 10.3 | |

| Acyl derivative | Human alphaherpesvirus 1 (HHV-1) | 17.2 | |

| Betulinic acid 3-oxime | Influenza A virus | Not specified, but showed highest activity | |

| Betulinic acid hydrazide | HIV-1 | Not specified, but showed activity | |

| Betulin phosphonate derivative | Bovine enterovirus (BEV) | Active | |

| Betulin phosphonate derivative | Human adenovirus 5 (HAdV-5) | Active |

Neuroprotective Effects

Emerging research suggests that betulin and its derivatives may possess neuroprotective properties. Studies have explored their potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. One study showed that betulin improved spatial memory and lowered levels of TNF-α, APLP2, and β-amyloid in a rat model of Alzheimer's disease. Another study using a C. elegans model of Parkinson's disease found that betulin reduced dopaminergic neuron degeneration.

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of betulin derivatives are underpinned by their ability to modulate critical cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Betulin derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by this compound Derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Betulin derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Modulation of the MAPK signaling pathway by this compound Derivatives.

Apoptosis Pathway

A key mechanism of the anticancer activity of betulin derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspase cascades.

Caption: Induction of the intrinsic apoptosis pathway by this compound Derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key assays used to evaluate the therapeutic potential of betulin derivatives.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the betulin derivative for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity Assay

-

Cell Culture: Grow host cells (e.g., Vero cells for HSV) in 96-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Simultaneously or post-infection, add serial dilutions of the betulin derivative to the wells.

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

-

CPE Observation: Observe the cells under a microscope to assess the extent of CPE.

-

Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits the viral CPE by 50%. This can be quantified using methods like the neutral red uptake assay.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with the betulin derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-NF-κB, total NF-κB, p-ERK, total ERK, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Synthesis of Bioactive Derivatives from this compound

This compound's utility as a synthetic intermediate stems from the tosyl groups being excellent leaving groups, facilitating nucleophilic substitution reactions at the C-3 and C-28 positions of the betulin backbone. This allows for the introduction of various functional groups to create a library of derivatives with diverse pharmacological properties.

Caption: General synthetic workflow from Betulin to bioactive derivatives via this compound.

Conclusion and Future Directions

This compound stands as a cornerstone in the medicinal chemistry of triterpenoids. While its intrinsic therapeutic properties are not yet fully elucidated, its role as a key synthetic intermediate is undeniable. The diverse and potent biological activities of its derivatives in preclinical studies highlight the immense potential of this chemical scaffold. Future research should focus on synthesizing novel derivatives with improved pharmacokinetic profiles and conducting in-vivo efficacy and toxicity studies. The development of targeted drug delivery systems for these derivatives could further enhance their therapeutic index. Ultimately, the continued exploration of chemistry stemming from this compound holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

Betulin Ditosylate: A Comprehensive Technical Review of its Synthesis and Inferred Biological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Betulin ditosylate, a derivative of the naturally occurring pentacyclic triterpene betulin, is a versatile synthetic intermediate with significant potential in medicinal chemistry. While direct pharmacological studies on this compound are not extensively reported in publicly available literature, its structural relationship to betulin and other bioactive derivatives suggests a high probability of valuable biological activities. This technical guide provides a detailed overview of the synthesis of this compound, and by extension, explores the well-documented anticancer and anti-inflammatory properties of its parent compound, betulin, and other relevant derivatives. This review aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of tosylated betulin compounds. All quantitative data from cited studies on related compounds is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, relevant signaling pathways associated with the biological activity of betulin are visualized using Graphviz diagrams.

Introduction

Betulin, a lupane-type pentacyclic triterpene, is abundantly available from the bark of birch trees. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. However, its poor aqueous solubility and limited bioavailability have prompted the development of numerous derivatives to enhance its therapeutic potential.

This compound, systematically named (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-3a-[(tosyloxy)methyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl 4-methylbenzenesulfonate, is one such derivative. The introduction of tosylate groups at the C-3 and C-28 positions of the betulin backbone significantly enhances its utility as a synthetic intermediate by providing excellent leaving groups for nucleophilic substitution reactions. This modification opens avenues for the creation of a diverse library of novel betulin derivatives with potentially improved pharmacological profiles.

While this review will provide a detailed protocol for the synthesis of this compound, the subsequent sections on biological activity will focus on the known effects of the parent compound, betulin, due to the current absence of specific pharmacological data on the ditosylate derivative itself. The presented data on betulin and its other derivatives serves as a strong rationale for the future investigation of this compound as a potential therapeutic agent.

Synthesis of this compound

The synthesis of this compound involves the tosylation of the primary and secondary hydroxyl groups of betulin. A detailed experimental protocol, based on the work of Peipiņš et al. (2014), is provided below.[1]

Experimental Protocol: Tosylation of Betulin

Materials:

-

Betulin

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

Procedure:

-

To a solution of betulin (1 equivalent) in anhydrous pyridine, add 4-dimethylaminopyridine (catalytic amount) and p-toluenesulfonyl chloride (excess, e.g., 2.5 equivalents).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the pyridine under reduced pressure.

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual pyridine. Repeat this step.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white powder.

-

The pure compound can be further crystallized from a mixture of hexanes and dichloromethane.[1]

Yield:

-

The reported yield for this procedure is approximately 15%.[1]

Synthesis Workflow

Inferred Biological Activity: Anticancer Potential

Extensive research has demonstrated the anticancer properties of betulin and its derivatives against a wide range of cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis through the mitochondrial pathway. While specific data for this compound is unavailable, the following tables summarize the in vitro cytotoxicity of the parent compound, betulin, against various human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Betulin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | >10 | --INVALID-LINK-- |

| HeLa | Cervical Carcinoma | ~20 | --INVALID-LINK-- |

| MCF-7 | Breast Adenocarcinoma | ~10 | --INVALID-LINK-- |

| PC-3 | Prostate Adenocarcinoma | >20 | --INVALID-LINK-- |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of compounds like betulin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Betulin (or derivative) stock solution in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Betulin-Induced Apoptosis

Betulin is known to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

Inferred Biological Activity: Anti-inflammatory Potential

Betulin and its derivatives have also demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines.

Quantitative Data: Inhibition of Nitric Oxide Production by Betulin Derivatives

While specific data for this compound is not available, a study on other betulin derivatives demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

| Compound | Concentration (µM) | NO Inhibition (%) | Reference |

| Betulin | 10 | ~20 | --INVALID-LINK-- |

| Derivative 1 | 10 | ~50 | --INVALID-LINK-- |

| Derivative 2 | 10 | ~70 | --INVALID-LINK-- |

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The following is a general protocol for measuring the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Betulin (or derivative) stock solution in DMSO

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated positive control.

Signaling Pathway: Inhibition of Inflammatory Mediators

Betulin and its derivatives can modulate inflammatory responses by interfering with key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Future Perspectives and Conclusion

This compound stands as a promising, yet largely unexplored, synthetic intermediate. Its enhanced reactivity, conferred by the tosylate groups, provides a versatile platform for the development of novel betulin derivatives. The extensive body of research on the parent compound, betulin, strongly suggests that this compound and its subsequent derivatives are likely to possess significant anticancer and anti-inflammatory activities.

Future research should focus on the direct biological evaluation of this compound to confirm these inferred properties. A thorough investigation of its cytotoxicity against a broad panel of cancer cell lines, as well as its anti-inflammatory effects in relevant in vitro and in vivo models, is warranted. Furthermore, its utility as a starting material for the synthesis of new chemical entities should be systematically explored to unlock the full therapeutic potential of the betulin scaffold.

References

An In-depth Technical Guide to the Rearrangement Reactions of Betulin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core rearrangement reactions of betulin and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on key transformations, including experimental protocols, quantitative data, and the biological significance of the resulting rearranged structures.

Introduction to Betulin and Its Reactivity

Betulin, a naturally abundant lupane-type pentacyclic triterpene found in the bark of birch trees, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential. The unique structural features of betulin, particularly the E-ring and the hydroxyl groups at C-3 and C-28, allow for a variety of chemical modifications. Among the most intriguing and synthetically useful transformations are rearrangement reactions, which can dramatically alter the carbon skeleton, leading to novel structures with distinct biological activities.

This guide focuses on two principal types of rearrangement reactions: the Wagner-Meerwein rearrangement and the neopentyl rearrangement. These transformations, typically acid-catalyzed, lead to the expansion of the E-ring and the formation of new cyclic systems, providing access to compounds such as allobetulin and other modified triterpenoid skeletons. Understanding these reactions is crucial for the rational design and synthesis of novel therapeutic agents derived from this readily available natural product.

Wagner-Meerwein Rearrangement: The Gateway to Allobetulin

The most prominent rearrangement of betulin is the acid-catalyzed Wagner-Meerwein rearrangement, which converts the lupane skeleton into the oleanane-type structure of allobetulin. This reaction involves the expansion of the five-membered E-ring to a six-membered ring and the concurrent formation of a 19β,28-epoxy bridge.

Reaction Mechanism

The reaction is initiated by the protonation of the C-20(29) double bond, leading to the formation of a tertiary carbocation at C-20. This is followed by a 1,2-alkyl shift, where the C-19-C-21 bond migrates to C-20, resulting in the expansion of the E-ring. The subsequent secondary carbocation at C-19 is then captured intramolecularly by the hydroxyl group at C-28, forming the characteristic ether linkage of allobetulin.[1]

Quantitative Data

The yield of allobetulin is highly dependent on the choice of acid catalyst and reaction conditions. A summary of various reported methods is presented in the table below.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| p-Toluenesulfonic acid | Chloroform | Reflux | 1 h | 85-95 | [2] |

| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temp. | 1 h | 91-99 | |

| Bismuth(III) triflate (10 mol%) | Dichloromethane | Reflux | 1.5 h | 98 | [3] |

| Formic acid | Formic acid | Reflux | 16 h | ~10 (formate) | [2] |

| Sulfuric acid on silica gel | Dichloromethane | Reflux | 0.5-6 h | 91-99 | |

| Ferric chloride on silica gel | Dichloromethane | Reflux | 0.5-6 h | 91-99 |

Experimental Protocol: Synthesis of Allobetulin using p-Toluenesulfonic Acid

The following protocol is adapted from Green et al. (2007).

Materials:

-

Betulin

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Chloroform

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve betulin (e.g., 55-65 mg) in chloroform (30-35 mL) in a 50 mL round-bottomed flask.

-

Add p-toluenesulfonic acid monohydrate (120 mg) and 3 drops of water to the solution.

-

Add a boiling chip and heat the mixture to a vigorous reflux for 60 minutes.

-

After cooling to room temperature, wash the chloroform solution with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure allobetulin.

Neopentyl Rearrangement

Another significant rearrangement occurs at the C-28 position of betulin derivatives, particularly when a good leaving group is present. This is a neopentyl-type rearrangement, which proceeds via a primary carbocation to a more stable rearranged carbocation, leading to a ring-expanded product.

Reaction Mechanism

When betulin ditosylate is heated in a solution of sodium acetate in acetic acid, the tosylate group at the C-28 position acts as a leaving group. The resulting primary carbocation is unstable and undergoes a rearrangement where the C-17-C-22 bond migrates to C-28, leading to the formation of a more stable tertiary carbocation and an expanded ring system. Elimination of a proton then yields the final rearranged product, 22(17→28)abeo-lup-17(28)-20(29)-dien-3β-tosylate.

Experimental Protocol: Synthesis of 22(17→28)abeo-lup-17(28)-20(29)-dien-3β-tosylate

Materials:

-

This compound

-

Sodium acetate

-

Acetic acid

Procedure:

-

Prepare a solution of 20% sodium acetate in acetic acid.

-

Dissolve this compound in the sodium acetate/acetic acid solution.

-

Heat the solution for a prolonged period. The exact temperature and duration will require optimization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would typically be worked up by dilution with water and extraction with an organic solvent.

-

The organic extract would then be washed, dried, and concentrated.

-

Purification of the crude product would likely be achieved by column chromatography.

Biological Significance and Signaling Pathways

The rearrangement of the betulin skeleton is not merely a synthetic curiosity; the resulting products often exhibit distinct and potent biological activities.

Bevirimat: An HIV Maturation Inhibitor

Bevirimat, a derivative of betulinic acid, is a first-in-class HIV maturation inhibitor. It specifically targets the final step of Gag polyprotein processing, preventing the cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1). This inhibition leads to the production of immature, non-infectious viral particles.

Allobetulin and Derivatives: Induction of Apoptosis in Cancer Cells

Allobetulin and its derivatives have demonstrated significant anticancer activity, primarily through the induction of apoptosis. The mechanism often involves the mitochondrial pathway. These compounds can induce an increase in intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3/7), ultimately leading to programmed cell death. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also modulated by these compounds.

Conclusion

The rearrangement reactions of betulin and its derivatives provide a powerful synthetic platform for the generation of structurally diverse and biologically active molecules. The Wagner-Meerwein and neopentyl rearrangements, in particular, offer routes to novel triterpenoid scaffolds that are not readily accessible through other means. The resulting compounds, such as allobetulin and its analogs, have shown significant promise in various therapeutic areas, including antiviral and anticancer applications. A thorough understanding of the mechanisms and experimental conditions of these rearrangements is essential for the continued development of new and effective drugs derived from this abundant natural resource.

References

- 1. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nstchemicals.com [nstchemicals.com]

- 3. Antiproliferative effect of mitochondria-targeting allobetulin 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prospective Role of Betulin Ditosylate in the Inhibition of Fatty Acid Synthase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in de novo lipogenesis, a metabolic pathway frequently upregulated in various cancers and metabolic diseases. This heightened FASN activity provides rapidly proliferating cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecule production, rendering it a promising therapeutic target. Betulin, a naturally occurring pentacyclic triterpenoid, and its derivatives have emerged as potential FASN inhibitors. This technical guide explores the established role of the betulin scaffold in FASN inhibition and posits the potential of a specific derivative, betulin ditosylate, as a novel inhibitor. While direct evidence for this compound's activity against FASN is not yet established, this paper will lay the groundwork for its investigation by detailing the known mechanisms of related compounds, providing comprehensive experimental protocols for its evaluation, and presenting quantitative data from analogous betulin derivatives.

Introduction: Fatty Acid Synthase as a Therapeutic Target

Fatty acid synthase is a multifunctional enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as dietary lipids fulfill cellular requirements. However, a diverse range of cancer cells exhibit a marked upregulation of FASN expression and activity. This "lipogenic phenotype" is associated with tumor progression, metastasis, and poor prognosis. The inhibition of FASN has been shown to induce apoptosis in cancer cells, making it an attractive target for anticancer drug development.

The antitumor mechanism of FASN inhibitors is multifaceted, involving the depletion of lipids necessary for membrane formation, the accumulation of toxic levels of the FASN substrate malonyl-CoA, and the disruption of critical signaling pathways that rely on lipid-modified proteins.

The Betulin Scaffold: A Foundation for FASN Inhibition

Betulin, a pentacyclic triterpenoid abundantly found in the bark of birch trees, and its derivatives, most notably betulinic acid, have demonstrated significant anti-cancer properties.[1][2] A key mechanism underlying their therapeutic potential is the inhibition of lipogenesis through the downregulation of FASN.

Mechanism of Action: Targeting the SREBP Pathway

The primary mechanism by which betulin and its derivatives inhibit FASN is through the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that play a central role in regulating the expression of genes involved in cholesterol and fatty acid metabolism, including the FASN gene.

Betulin has been shown to specifically inhibit the maturation of SREBPs.[3] It achieves this by promoting the interaction between two key regulatory proteins: SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig). This enhanced interaction retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its translocation to the Golgi apparatus where it would normally be processed into its active, nuclear form.[3] By inhibiting SREBP maturation, betulin effectively downregulates the transcription of FASN, leading to a reduction in fatty acid synthesis.[4]

The PI3K/Akt/mTOR signaling pathway, frequently hyperactivated in cancer, is a key upstream regulator of SREBP. Inhibition of this pathway has been shown to decrease FASN expression, and conversely, FASN inhibition can lead to decreased phosphorylation of Akt, suggesting a feedback loop. Betulin's ability to interfere with the SREBP pathway places it at a critical juncture in controlling cancer cell metabolism.

This compound: A Promising but Unexplored Derivative

Betulin possesses two hydroxyl groups at the C-3 and C-28 positions, which are amenable to chemical modification. This has led to the synthesis of a wide array of betulin derivatives with enhanced biological activities. This compound is a derivative where both hydroxyl groups of betulin have been converted to tosylates.

While the direct inhibitory effect of this compound on FASN has not been reported, its chemical nature suggests it is a compelling candidate for investigation. The introduction of tosylate groups can significantly alter the physicochemical properties of the parent molecule, potentially influencing its solubility, cell permeability, and interaction with biological targets. Furthermore, tosylates are excellent leaving groups, making this compound a versatile intermediate for the synthesis of further derivatives with potentially enhanced potency and selectivity.

Quantitative Data on Betulin and Its Derivatives

To provide a framework for the potential efficacy of this compound, the following table summarizes the reported IC50 values for betulin and some of its derivatives against various cancer cell lines. It is important to note that these IC50 values reflect general cytotoxicity and not necessarily specific FASN inhibition, although for many of these compounds, the anti-proliferative effects are linked to the induction of apoptosis.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Betulin | A549 (Lung Carcinoma) | 15.51 | |

| Betulin | MCF-7 (Breast Cancer) | 38.82 | |

| Betulin | PC-3 (Prostate Cancer) | 32.46 | |

| Betulin | MV4-11 (Leukemia) | 18.16 | |

| Betulinic Acid Derivative 5 | A375 (Melanoma) | 36 | |

| Betulinic Acid Derivative 5 | MCF-7 (Breast Cancer) | 25 | |

| Betulin Derivative (Succinic Acid Amide 2a) | MV4-11 (Leukemia) | 2.03 | |

| Betulin Derivative (Succinic Acid Amide 2d) | MV4-11 (Leukemia) | 3.16 |

Experimental Protocols

The following section details the methodologies for key experiments to evaluate the role of this compound as a FASN inhibitor.

Synthesis of this compound

A general procedure for the tosylation of betulin involves the reaction of betulin with tosyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Protocol:

-

Dissolve betulin in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (tosyl chloride) portion-wise with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

FASN Activity Assay (NADPH Depletion Assay)

This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of its co-factor, NADPH.

Protocol:

-

Prepare a reaction buffer containing potassium phosphate buffer, EDTA, and dithiothreitol.

-

In a 96-well plate, add the reaction buffer, purified FASN enzyme, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.

-

Immediately measure the absorbance at 340 nm at 37°C in a microplate reader, taking readings at regular intervals for 15-30 minutes.

-

The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time curve.

-

Determine the IC50 value of the inhibitor by plotting the percentage of FASN inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells known to overexpress FASN (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for FASN and Signaling Proteins

Western blotting is used to detect changes in the expression levels of FASN and key proteins in related signaling pathways.

Protocol:

-

Treat cancer cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against FASN, phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if this compound affects the binding of SREBP to the FASN promoter.

Protocol:

-

Treat cells with this compound.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

-

Immunoprecipitate the chromatin with an antibody specific for SREBP or a control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) with primers specific for the SREBP-binding element in the FASN promoter to quantify the amount of precipitated DNA.

-

A decrease in the amount of FASN promoter DNA immunoprecipitated with the SREBP antibody in treated cells compared to control cells would indicate that this compound inhibits SREBP binding.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of FASN Regulation by Betulin

Caption: Proposed signaling pathway for FASN regulation by the betulin scaffold.

Experimental Workflow for Evaluating this compound's Effect on FASN

Caption: A logical workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

The overexpression of FASN in cancer cells presents a compelling therapeutic target, and the betulin scaffold has shown considerable promise in inhibiting this key lipogenic enzyme. While direct evidence for the FASN-inhibitory activity of this compound is currently lacking, its chemical structure, derived from a known FASN-inhibiting natural product, makes it a high-priority candidate for investigation. The tosylation of betulin may enhance its pharmacological properties, and this compound could serve as a valuable synthetic intermediate for the creation of a new generation of FASN inhibitors.